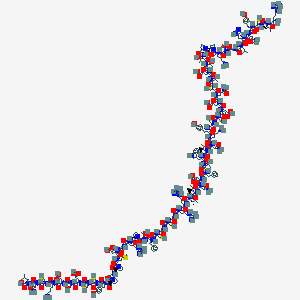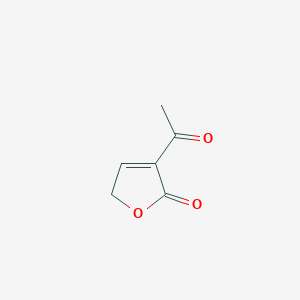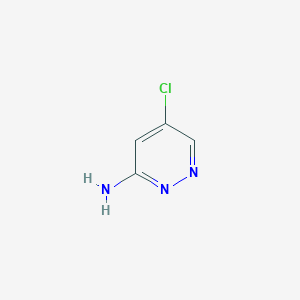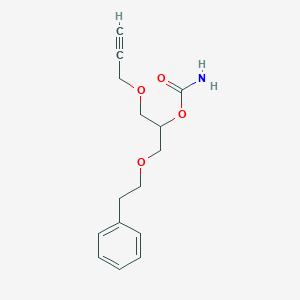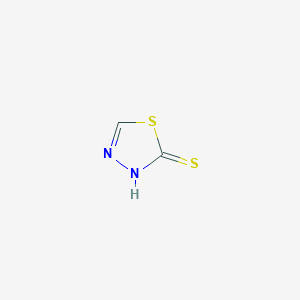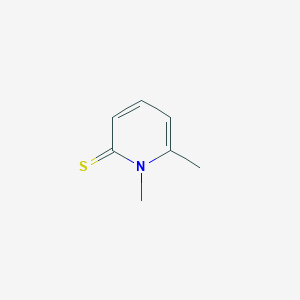
1,6-Dimethylpyridine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethylpyridine-2-thione is an organic compound with the molecular formula C7H9NS. It is also known as dimethyl-2-thiopyridine and is a derivative of pyridine. This compound has gained attention in scientific research due to its various applications in the field of chemistry and biology.
作用机制
The mechanism of action of 1,6-Dimethylpyridine-2-thione is not fully understood. However, it is believed to act as a nucleophile due to the presence of the sulfur atom in its structure. It can form coordination complexes with metal ions by donating its lone pair of electrons to the metal ion. This property makes it useful in coordination chemistry. In addition, it has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting its potential as an antioxidant and anti-inflammatory agent.
生化和生理效应
1,6-Dimethylpyridine-2-thione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in some studies. However, further studies are needed to fully understand its effects on human health.
实验室实验的优点和局限性
One advantage of using 1,6-Dimethylpyridine-2-thione in lab experiments is its ability to form stable coordination complexes with metal ions. This property makes it useful in the synthesis of metal complexes for various applications. However, one limitation is its potential toxicity, which may limit its use in some experiments.
未来方向
There are several future directions for the study of 1,6-Dimethylpyridine-2-thione. One area of interest is its potential as an antioxidant and anti-inflammatory agent in the field of pharmacology. Further studies are needed to fully understand its effects on human health and its potential as a therapeutic agent. Another area of interest is its use in the synthesis of metal complexes for various applications, such as catalysis and sensing. Further research is needed to optimize the synthesis methods and explore the properties of these complexes. Additionally, the potential toxicity of this compound should be further evaluated to ensure its safe use in lab experiments.
Conclusion
In conclusion, 1,6-Dimethylpyridine-2-thione is an organic compound with various applications in scientific research. Its ability to form stable coordination complexes with metal ions makes it useful in coordination chemistry, while its potential as an antioxidant and anti-inflammatory agent makes it of interest in the field of pharmacology. Further studies are needed to fully understand its effects on human health and its potential as a therapeutic agent.
合成方法
1,6-Dimethylpyridine-2-thione is synthesized by the reaction between 2-chloro-1,6-dimethylpyridine and sodium sulfide. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography.
科学研究应用
1,6-Dimethylpyridine-2-thione has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry for the synthesis of metal complexes. It is also used as a nucleophile in organic synthesis reactions such as the Michael addition and the Mannich reaction. In addition, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent in the field of pharmacology.
属性
CAS 编号 |
19006-69-0 |
|---|---|
产品名称 |
1,6-Dimethylpyridine-2-thione |
分子式 |
C7H9NS |
分子量 |
139.22 g/mol |
IUPAC 名称 |
1,6-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-7(9)8(6)2/h3-5H,1-2H3 |
InChI 键 |
KAQWGCRZRBUYFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=S)N1C |
规范 SMILES |
CC1=CC=CC(=S)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



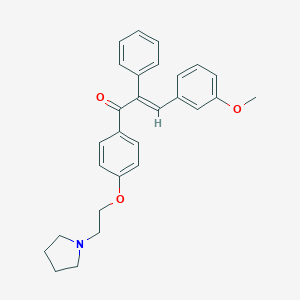
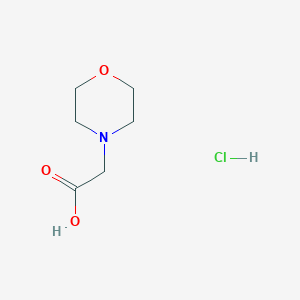
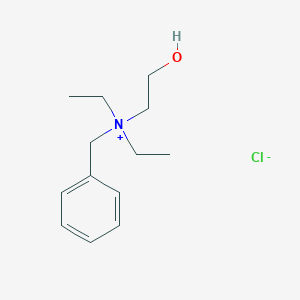
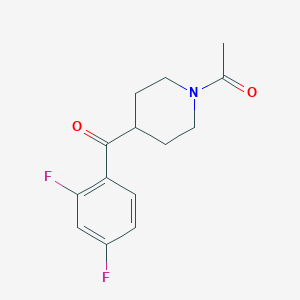
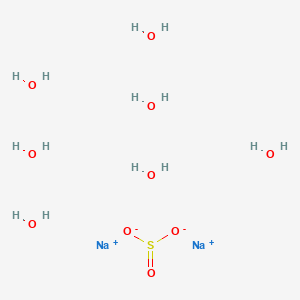
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
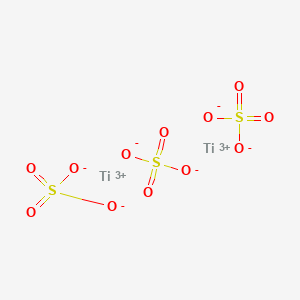
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
